Product packaging for 2-(4-Benzylpiperazin-1-yl)phenol(Cat. No.:CAS No. 78357-73-0)

2-(4-Benzylpiperazin-1-yl)phenol

Cat. No.: B6618948
CAS No.: 78357-73-0
M. Wt: 268.35 g/mol
InChI Key: FPVKDWNGSLXDRY-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)phenol is a chemical compound of interest in pharmacological and medicinal chemistry research, particularly within neuroscience. This synthetic small molecule belongs to the class of phenol-substituted piperazine derivatives. Piperazine-based structures are extensively investigated as key scaffolds for developing modulators of the central nervous system (CNS) due to their ability to interact with a range of neurological targets . The primary research value of this compound lies in its potential as a building block or intermediate for the synthesis of more complex molecules aimed at neurological diseases. Piperazine derivatives are frequently explored for their activity against acetylcholinesterase (AChE), an enzyme critical for terminating cholinergic neurotransmission . In conditions like Alzheimer's disease, a progressive loss of cholinergic neurons leads to reduced levels of acetylcholine, which is essential for memory and cognitive functions . Inhibiting AChE is a established therapeutic strategy to increase acetylcholine levels in the synaptic cleft, thereby potentially alleviating cognitive deficits . Researchers may screen and develop analogs like this compound to investigate their potential as cholinesterase inhibitors or to explore interactions with other druggable enzymes in the brain. Handling and Safety: Piperazine-phenol derivatives can pose health hazards. Available safety information for a closely related compound indicates it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage . Researchers must consult the specific Safety Data Sheet (SDS) prior to handling. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O B6618948 2-(4-Benzylpiperazin-1-yl)phenol CAS No. 78357-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17-9-5-4-8-16(17)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVKDWNGSLXDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429176
Record name 2-(4-benzylpiperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78357-73-0
Record name 2-(4-benzylpiperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Benzylpiperazin 1 Yl Phenol and Its Analogues

Retrosynthetic Analysis of the 2-(4-Benzylpiperazin-1-yl)phenol Core Structure

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for its synthesis. The primary disconnection points are the carbon-nitrogen bonds of the piperazine (B1678402) ring.

Primary Disconnections:

C-N Bond Disconnection (Aryl-Piperazine): The bond between the phenolic ring and the piperazine nitrogen can be disconnected, leading to 1-benzylpiperazine (B3395278) and a suitable 2-substituted phenol (B47542) derivative (e.g., a 2-halophenol or a protected version thereof). This approach focuses on an N-arylation reaction as the key bond-forming step.

C-N Bond Disconnection (Benzyl-Piperazine): Alternatively, the bond between the benzyl (B1604629) group and the piperazine nitrogen can be disconnected. This leads to 1-(2-hydroxyphenyl)piperazine (B30954) and a benzyl halide. This strategy hinges on an N-alkylation reaction.

Piperazine Ring Formation: A more fundamental disconnection involves breaking down the piperazine ring itself. This could lead to a bis-electrophile and a bis-nucleophile, such as a derivative of N-benzylethylenediamine and a suitable two-carbon electrophile, or by reacting an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034).

These disconnections give rise to several convergent and linear synthetic strategies, each with its own set of advantages and challenges. The choice of a specific route often depends on the availability of starting materials, desired scale, and the need for specific functional group tolerance.

Established Synthetic Pathways for the Formation of the Piperazine Ring

The piperazine ring is a common heterocyclic motif, and numerous methods for its synthesis have been established. These can be broadly categorized as follows:

From Diamines and Dihalides: The reaction of an ethylenediamine (B42938) derivative with a 1,2-dihaloethane is a classical approach. To achieve unsymmetrical substitution patterns like that in the target molecule, protecting group strategies are often necessary.

From Anilines and Bis(2-chloroethyl)amine: A general and convenient synthesis of N-aryl piperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride. researchgate.net This method can be carried out in high-boiling solvents like diethylene glycol monomethyl ether. researchgate.netsci-hub.st

Reductive Amination of Amino Acids: A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can provide 2-substituted piperazines under mild conditions. organic-chemistry.org

Cyclization of Diethanolamine (B148213) Derivatives: The cyclization of diethanolamine derivatives is another common strategy, often involving activation of the hydroxyl groups followed by reaction with an amine.

Method Reactants Key Features
Diamine and Dihalide CyclizationEthylenediamine derivative, 1,2-dihaloethaneClassical method, often requires protecting groups for unsymmetrical products.
Aniline and Bis(2-chloroethyl)amineAniline derivative, bis(2-chloroethyl)amineGeneral method for N-arylpiperazines, can be performed in high-boiling solvents. researchgate.netsci-hub.st
Reductive AminationGlycine-based diamine, aldehydeMild conditions, suitable for 2-substituted piperazines. organic-chemistry.org
Diethanolamine CyclizationDiethanolamine derivative, amineVersatile, involves activation of hydroxyl groups.

Strategies for Introducing the Benzyl and Phenolic Moieties into the Piperazine Scaffold

Once the piperazine core is established, or concurrently with its formation, the benzyl and phenolic groups must be introduced.

Introduction of the Benzyl Group:

The most common method for introducing the benzyl group is through N-alkylation of a piperazine derivative with a benzyl halide (e.g., benzyl chloride or benzyl bromide). europa.eu To achieve mono-benzylation, careful control of stoichiometry is crucial to avoid the formation of the dibenzylated byproduct. The use of a large excess of piperazine or the use of a mono-protected piperazine can favor the desired product.

Introduction of the Phenolic Moiety:

The introduction of the 2-hydroxyphenyl group is more challenging due to the potential for side reactions and the generally lower reactivity of the ortho position. Several strategies can be employed:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. The reaction of 1-benzylpiperazine with a 2-halophenol (e.g., 2-bromophenol (B46759) or 2-chlorophenol) in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base can yield the target compound. Optimization of the catalyst system and reaction conditions is often necessary, especially with sterically hindered substrates. nih.govdtu.dk

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic substitution of a leaving group (such as a fluorine or nitro group) by 1-benzylpiperazine can occur. For the synthesis of this compound, this would typically involve a multi-step sequence, for example, starting with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to install the hydroxyl group. xml-journal.netresearchgate.net

Synthesis from a Protected Phenol: To avoid interference from the acidic phenolic proton, the synthesis can be carried out using a protected 2-halophenol, such as 2-bromoanisole. The resulting 1-benzyl-4-(2-methoxyphenyl)piperazine can then be demethylated using reagents like boron tribromide (BBr3) to afford the final product.

Reaction Reactants Key Features
N-Alkylation Piperazine derivative, Benzyl halideCommon method for benzylation, requires control of stoichiometry. europa.eu
Buchwald-Hartwig Amination 1-Benzylpiperazine, 2-HalophenolPalladium-catalyzed, versatile for N-arylation. nih.govdtu.dk
Nucleophilic Aromatic Substitution (SNAr) 1-Benzylpiperazine, Activated Aryl HalideRequires electron-withdrawing groups on the aryl ring. xml-journal.netresearchgate.net
Protected Phenol Route 1-Benzylpiperazine, Protected 2-HalophenolInvolves a final deprotection step to reveal the phenol.

Derivatization and Functionalization Approaches for Analogues of this compound

The core structure of this compound offers multiple points for derivatization to explore structure-activity relationships.

Modification of the Benzyl Group: The benzyl ring can be substituted with various functional groups (e.g., methoxy, nitro, halo) by starting with the appropriately substituted benzyl halide.

Modification of the Phenolic Ring: The phenolic ring can be further functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.

Acylation of the Phenolic Oxygen: The hydroxyl group can be acylated to form esters.

Modification of the Piperazine Ring: While the two nitrogen atoms are already substituted in the parent compound, analogues can be prepared where one of the substituents is varied. For example, replacing the benzyl group with other alkyl or aryl groups.

A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated for their biological activities, demonstrating the feasibility of modifying the aryl group attached to the piperazine. core.ac.uk

Advanced Synthetic Techniques and Reaction Optimization in Chemical Synthesis

Modern synthetic chemistry offers several techniques to improve the efficiency, yield, and environmental footprint of synthetic processes.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields compared to conventional heating. nih.gov This technique has been successfully applied to various reactions relevant to the synthesis of piperazine derivatives, including N-arylation.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. rsc.org Flow chemistry has been utilized for the multi-step synthesis of complex piperazine-containing drugs. rsc.orgnih.gov

Design of Experiments (DoE): This statistical approach allows for the systematic optimization of reaction conditions (e.g., catalyst loading, temperature, reactant ratios) to maximize yield and minimize impurities. DoE has been applied to the optimization of Buchwald-Hartwig amination reactions. researchgate.net

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The characterization of this compound and its analogues relies on a combination of spectroscopic and chromatographic methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the synthesized compounds. The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl and phenyl rings, as well as the methylene (B1212753) protons of the benzyl group and the piperazine ring. The carbon NMR spectrum would provide information on the number and chemical environment of all carbon atoms. While specific data for the title compound is not readily available in the public domain, the 1H NMR spectrum of the related 1-benzylpiperazine shows signals for the aromatic protons between δ 7.18 and 7.39 ppm, a singlet for the benzylic protons at δ 3.47 ppm, and signals for the piperazine protons around δ 2.39 and 2.86 ppm. chemicalbook.com The phenolic proton in the target molecule would likely appear as a broad singlet.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For benzylpiperazine derivatives, a characteristic fragmentation is the loss of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium (B1234903) ion). xml-journal.netmdpi.comresearchgate.net Another common fragmentation involves the cleavage of the piperazine ring. xml-journal.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key absorptions would include those for the O-H stretch of the phenol, C-H stretches of the aromatic and aliphatic parts, and C-N stretching vibrations.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound and for monitoring the progress of a reaction. Reversed-phase HPLC with a C18 column is commonly used for the analysis of piperazine derivatives. nih.govresearchgate.net The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier like formic acid or phosphoric acid, is crucial for achieving good separation. nih.gov

Column Chromatography: For the purification of the synthesized compounds on a preparative scale, column chromatography using silica (B1680970) gel is a standard method. The choice of eluent system is guided by the polarity of the compound, often determined by preliminary thin-layer chromatography (TLC). researchgate.net

Technique Purpose Expected Observations for this compound
1H NMR Structural ElucidationAromatic protons (benzyl and phenyl), benzylic CH2, piperazine CH2, phenolic OH.
13C NMR Structural ElucidationSignals for all unique carbon atoms.
Mass Spectrometry Molecular Weight and FragmentationMolecular ion peak, characteristic fragment at m/z 91. xml-journal.netmdpi.comresearchgate.net
IR Spectroscopy Functional Group IdentificationO-H, C-H (aromatic and aliphatic), C-N stretching vibrations.
HPLC Purity Assessment and Reaction MonitoringSingle peak for pure compound, separation from starting materials and byproducts. nih.govresearchgate.net
Column Chromatography PurificationIsolation of the pure compound from the reaction mixture.

Structure Activity Relationship Sar Investigations

Influence of Phenolic Moiety Substitutions on Biological Efficacy and Selectivity

The phenolic hydroxyl group and the aromatic ring to which it is attached are critical for the biological activity of many compounds, acting as a hydrogen bond donor and participating in aromatic interactions. researchgate.netresearchgate.net Modifications to this moiety in analogs of 2-(4-Benzylpiperazin-1-yl)phenol can significantly impact their efficacy and selectivity.

The position and nature of substituents on the phenolic ring play a crucial role in determining the antioxidant activity of phenolic compounds. Generally, the antioxidant capacity is influenced by the number and location of hydroxyl groups. nih.gov For instance, in a series of phenolic compounds, the ortho position was found to be the most active, a phenomenon attributed to its ability to form intramolecular hydrogen bonds. researchgate.net This is followed by the para and then the meta positions in terms of activity. researchgate.net The presence of additional hydroxyl groups on the B-ring of flavonoids, for example, has been shown to enhance antioxidant capacity. sigmaaldrich.com Conversely, methylation of these hydroxyl groups can reduce their free radical scavenging ability. sigmaaldrich.com

In the context of enzyme inhibition, the phenolic hydroxyl groups are often key interacting elements. For tyrosinase inhibitors with a structure similar to this compound, the presence and position of the hydroxyl group on the phenyl ring are important. While specific SAR data on direct substitutions to the 2-phenol group of the title compound is limited, studies on analogous structures provide valuable insights. For example, in a series of (4-benzylpiperazin-1-yl)-(4-hydroxyphenyl)methanone tyrosinase inhibitors, the 4-hydroxy substitution was a key feature.

Furthermore, the phenolic moiety can be replaced by bioisosteres to improve pharmacokinetic properties. In a study of GluN2B-selective NMDA receptor antagonists, the phenol (B47542) group was successfully replaced by an indazole, which retained high affinity and activity while preventing rapid glucuronidation. nih.gov This suggests that while the phenol is important, it can be substituted with other groups to enhance drug-like properties.

Impact of Structural Modifications on the Piperazine (B1678402) Nitrogen and its Pharmacological Consequences

The piperazine ring is a common scaffold in medicinal chemistry, and its nitrogen atoms are key points for structural modification and interaction with biological targets. nih.gov The basicity of the piperazine nitrogens, which can be modulated by substituents, plays a significant role in the pharmacokinetic and pharmacodynamic properties of the molecule.

In many piperazine-containing drugs, one nitrogen atom is often substituted with an aryl group, while the other is attached to a different moiety, such as the benzyl (B1604629) group in the title compound. The nitrogen atom at the 1-position (N1) and the nitrogen at the 4-position (N4) can have distinct roles in biological activity. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives with opioid activity, the N4 nitrogen was found to be crucial for agonist activity, while the N1 nitrogen contributed to antagonist activity.

The protonation state of the piperazine nitrogens at physiological pH is also a critical factor. The piperazine ring can exist in mono-protonated or di-protonated forms, and this can influence receptor binding and cell penetration.

Role of the Benzyl Group and its Substituents in Ligand-Target Interactions

The benzyl group attached to the N4 of the piperazine ring is a significant contributor to the biological activity of this compound analogs, primarily through hydrophobic and aromatic interactions with target proteins.

In a series of N-benzylpiperidine derivatives designed as histone deacetylase (HDAC) and acetylcholinesterase (AChE) inhibitors, the benzyl moiety was a key component for activity. nih.gov Similarly, for tyrosinase inhibitors with a (4-benzylpiperazin-1-yl)-(4-hydroxyphenyl)methanone core, benzylpiperazine analogs were generally more potent than the corresponding phenylpiperazine analogs, suggesting the importance of the benzyl group's flexibility and/or basicity. nih.gov Molecular docking studies of these inhibitors indicated that the benzyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine in the enzyme's active site. nih.gov

Substitutions on the phenyl ring of the benzyl group can further modulate activity. In a study of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as acetylcholinesterase inhibitors, it was found that electron-withdrawing groups such as chlorine, fluorine, and nitro at the ortho and para positions of the benzyl's phenyl ring resulted in the highest potency. nih.gov Specifically, the compound with an ortho-chloro substitution on the benzyl ring was the most potent in the series. nih.gov

Table 1: Effect of Benzyl Ring Substitution on Acetylcholinesterase Inhibition by 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Analogs nih.gov

CompoundSubstituent on Benzyl RingIC₅₀ (µM)
4a2-Cl0.91
4b3-Cl> 10
4c4-Cl2.17
4d2-F1.84
4e4-F2.41
4f2-NO₂1.12
4g4-NO₂2.98
4h2-CH₃4.33
4i4-CH₃5.12
4j2-OCH₃6.01
4k4-OCH₃7.23
4lH8.15

Conformational Analysis and Stereochemical Effects on Receptor Binding and Enzyme Inhibition

The three-dimensional arrangement of a molecule is paramount for its interaction with biological targets. Conformational analysis of this compound and its analogs reveals how the spatial orientation of the phenolic, piperazine, and benzyl moieties influences receptor binding and enzyme inhibition. The flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, along with the rotational freedom of the benzyl group, allows the molecule to adopt various shapes to fit into binding pockets.

Stereochemistry can also play a pivotal role in the biological activity of these compounds. The introduction of chiral centers, for instance by substitution on the piperazine or benzyl groups, can lead to enantiomers with significantly different potencies and selectivities. In a study of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives, the enantiomers of the most potent racemic compound exhibited differential activity at dopamine (B1211576) D2 and D3 receptors, with the (-)-enantiomer showing higher affinity at both receptors. nih.gov

Comparative SAR Studies with Related Piperidine (B6355638) and Other Heterocyclic Analogues

To further understand the SAR of this compound, it is instructive to compare it with analogs where the piperazine ring is replaced by other heterocyclic systems, such as piperidine.

The replacement of piperazine with piperidine can have a profound impact on biological activity, often due to changes in basicity and hydrogen bonding capacity. For tyrosinase inhibitors, benzylpiperidine analogs showed different potency compared to benzylpiperazine analogs, highlighting the influence of the second nitrogen atom. nih.gov

In a study of dual 5-HT2A and D2 receptor antagonists, the benzoylpiperidine fragment was identified as a privileged structure. chemrxiv.org This suggests that for certain targets, the single basic nitrogen of the piperidine ring is preferred over the two nitrogens of the piperazine ring.

Furthermore, replacing the piperazine with other heterocyclic rings can also lead to significant changes in activity. For example, in a series of hepatitis C virus NS5B polymerase inhibitors, N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides were optimized, indicating that various heteroaryl groups can be tolerated at the N4 position. nih.gov

Computational and in Silico Methodologies in 2 4 Benzylpiperazin 1 Yl Phenol Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding Mode Elucidation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 2-(4-benzylpiperazin-1-yl)phenol, and a macromolecular target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. This technique calculates a scoring function to estimate the binding affinity, helping to identify potential biological targets and understand the structural basis of activity. nih.gov For instance, in studies on derivatives of the benzylpiperazine scaffold, molecular docking has been crucial. Research on novel inhibitors for acetylcholinesterase (AChE), a key target in Alzheimer's disease, used docking to show how these compounds fit into the enzyme's binding domain. nih.gov These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues like tyrosine and tryptophan within the enzyme's active site. acs.org Similarly, docking studies on benzylpiperazine derivatives targeting the σ1 receptor have helped to understand the structural requirements for high-affinity binding. acs.org

Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of the ligand-receptor complex over time. Following docking, an MD simulation can assess the stability of the predicted binding pose, revealing how the ligand and protein move and adapt to each other. For example, a 100-nanosecond MD simulation was used to confirm the stability of a ligand-protein complex involving a benzylpiperazine-related compound and the BACE-1 enzyme, another Alzheimer's target. acs.org These simulations are critical for validating docking results and ensuring that the predicted interactions are maintained in a more realistic, dynamic environment. nih.gov

Table 1: Illustrative Molecular Docking Targets for Benzylpiperazine Derivatives This table presents examples of protein targets that have been studied with derivatives containing the benzylpiperazine or piperazine (B1678402) core, demonstrating the types of analyses that could be applied to this compound.

Target Protein Disease Area Key Findings from Docking Studies on Derivatives
Acetylcholinesterase (AChE) Alzheimer's Disease Derivatives bind to both catalytic and peripheral anionic sites of the enzyme, mimicking known inhibitors like donepezil. nih.govacs.org
BACE-1 (β-secretase) Alzheimer's Disease Benzylpiperazine analogues can fit well within the catalytic cleft, forming hydrogen bonds with key residues. acs.org
σ1 Receptor Neuropathic Pain The benzylpiperazine moiety fits into a primary hydrophobic domain, with substitutions influencing affinity and selectivity. acs.org
Serotonin (B10506) Receptors (e.g., 5-HT1B) CNS Disorders Structure-based screening identified selective ligands, highlighting the importance of specific receptor conformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.gov

QSAR studies on arylpiperazine derivatives have successfully created predictive models for various biological activities, including antidepressant effects. nih.gov These models often employ a range of descriptors:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), which relates to a molecule's ability to donate electrons. nih.gov

Topological Descriptors: Which describe the connectivity and shape of the molecule, like the topological polar surface area (PSA). mdpi.com

Steric/Geometrical Descriptors: Such as molar refractivity (MR), which relates to the volume of the molecule. mdpi.com

In one study on piperazine derivatives as mTORC1 inhibitors, QSAR modeling revealed that inhibitory activity was significantly correlated with descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity, and PSA. mdpi.com These models, once validated, are invaluable for prioritizing which new analogues of this compound should be synthesized to maximize biological activity. mdpi.comresearchgate.net

Table 2: Key Molecular Descriptors Used in QSAR Models of Piperazine Derivatives This table summarizes descriptors found to be significant in QSAR studies of various piperazine-containing compounds, illustrating the parameters that could predict the activity of this compound derivatives.

QSAR Study Subject Activity Significant Descriptor Classes/Examples Reference
Aryl alkanol piperazines Antidepressant (5-HT/NA reuptake inhibition) Electronic (HOMO), Geometrical (Dipole moment), Topological (Jurs-PNSA-3) nih.gov
Piperazine derivatives Anticancer (mTORC1 inhibition) Electronic (LUMO, Electrophilicity), Physicochemical (LogS, PSA, Molar Refractivity) mdpi.com
Piperazine derivatives Antihistamine & Antibradykinin Electrostatic and Steric fields (from CoMFA) nih.gov
Benzothiazole-piperazines General Biological Activity Thermodynamic (Heat of formation), Electronic (Dipole moment) researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches for Novel Analogue Development

The development of novel analogues of this compound can be guided by two complementary drug design strategies: ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. A common LBDD method is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For example, pharmacophore models have been created for acetylcholinesterase inhibitors to guide the design of new therapeutic agents. nih.gov

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein is available, often from X-ray crystallography or homology modeling. This allows for the rational design of ligands that fit precisely into the target's binding site. nih.gov Docking new virtual compounds into the active site, as described in section 5.1, is a core component of SBDD. This approach has been used to discover highly selective ligands for serotonin receptors by exploiting subtle differences in their binding pockets revealed by crystal structures. nih.govresearchgate.net Studies on AChE inhibitors frequently use SBDD to design molecules that can span the narrow gorge of the enzyme's active site, interacting with key residues. scispace.com For this compound, SBDD could be used to modify its structure to enhance binding affinity and selectivity for a chosen target.

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity in Biological Contexts

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. jksus.org These methods can be applied to this compound to understand its fundamental properties, which in turn influence its biological interactions.

Key properties derived from quantum chemical calculations include:

Optimized Molecular Geometry: Determining the most stable 3D structure, including bond lengths and angles. research-nexus.net

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of non-covalent interactions like hydrogen bonding. jksus.orgresearch-nexus.net

Frontier Molecular Orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and stability. mdpi.com

Natural Bond Orbital (NBO) Analysis: This analysis investigates charge transfer interactions between filled (donor) and vacant (acceptor) orbitals within the molecule, revealing the strength of intramolecular interactions like hyperconjugation. research-nexus.net

For example, a detailed study on a novel piperazine derivative used DFT calculations to analyze its geometry, vibrational frequencies, and the nature of its hydrogen bonds, which are critical for its biological function. jksus.orgresearch-nexus.net Similar calculations on this compound would clarify how its phenolic hydroxyl group and piperazine nitrogens contribute to its reactivity and potential receptor interactions.

Table 3: Example of Properties from Quantum Chemical Calculations for a Piperazine Derivative This data is from a study on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate and illustrates the types of electronic properties that could be calculated for this compound to understand its reactivity.

Calculated Property Value/Finding Significance Reference
HOMO Energy -11.05 eV Indicates electron-donating capability. jksus.org
LUMO Energy -6.41 eV Indicates electron-accepting capability. jksus.org
HOMO-LUMO Gap 4.64 eV Relates to chemical reactivity and kinetic stability. jksus.org
Molecular Electrostatic Potential Negative potential on oxygen atoms, positive on hydrogens. Identifies nucleophilic and electrophilic sites for interactions. research-nexus.net

In Silico Screening and Virtual Library Design for Lead Identification

In silico screening, or virtual screening (VS), is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach dramatically accelerates the initial stages of drug discovery by narrowing down millions of potential candidates to a manageable number for experimental testing.

Virtual screening can be performed using either ligand-based or structure-based methods. In a structure-based campaign, compounds from a virtual library are docked into the 3D structure of a target protein, and those with the best-predicted binding scores are selected. This approach has been successfully used to identify novel piperazine-based agonists for insect juvenile hormone receptors from a library of 5 million compounds. nih.gov

The design of the virtual library itself is critical. These libraries can range from "in-stock" collections of a few million compounds to massive "on-demand" or "tangible" libraries containing billions of molecules that can be synthesized rapidly. nih.gov The expansion of these ultra-large libraries has been shown to lead to the discovery of more potent hits. nih.gov For a scaffold like this compound, a virtual library could be designed by creating a large set of virtual derivatives with various substitutions on the phenyl and benzyl (B1604629) rings. This library could then be screened against a panel of potential biological targets to identify promising lead compounds for specific therapeutic applications.

Preclinical Pharmacological Evaluation Strategies and Experimental Models

In Vivo Non-Human Animal Models for Pharmacological Characterization of CNS Activities

There is no available data from in vivo studies using non-human animal models to characterize the specific pharmacological activities of 2-(4-Benzylpiperazin-1-yl)phenol on the central nervous system. While a range of established animal models exists to assess CNS effects like anxiolytic or antipsychotic potential, no research has been published that utilizes these models to evaluate this particular compound. Studies on other benzylpiperazine derivatives have shown anxiolytic-like effects in mouse models, but these findings cannot be directly extrapolated to this compound.

Methodologies for Assessing Cellular Uptake and Intracellular Distribution in Model Systems

Specific experimental data on the cellular uptake and intracellular distribution of this compound is not present in the available literature. While in silico (computational) studies on some related compounds have suggested the potential for blood-brain barrier penetration, these are predictive models and have not been experimentally verified for this compound. There are no published studies employing standard methodologies such as parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell permeability assays for this specific compound.

Techniques for Investigating Receptor Binding Affinity and Functional Agonism/Antagonism

No studies were found that investigated the receptor binding profile of this compound. Consequently, there is no information regarding its binding affinity for any specific CNS receptors, nor are there any functional assays to determine if it acts as an agonist or antagonist at these targets. Research on other, different benzylpiperidine derivatives has indicated high affinity for sigma (σ) receptors, but this cannot be assumed for this compound without direct experimental evidence.

Enzyme Inhibition Assays and Kinetic Characterization

While the benzylpiperazine scaffold is of interest in medicinal chemistry, specific enzyme inhibition data for this compound is not available. The most closely related research involves derivatives such as 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones, which have been assessed for their acetylcholinesterase (AChE) inhibitory activity. These studies provide kinetic data, including IC₅₀ values, for the derivatives, but not for the parent compound this compound. Therefore, its potential as an enzyme inhibitor and its kinetic profile remain uncharacterized.

Future Perspectives and Translational Research Opportunities for 2 4 Benzylpiperazin 1 Yl Phenol

Identification of Novel Biological Targets for Unexplored Therapeutic Areas

While derivatives of the 2-(4-benzylpiperazin-1-yl)phenol scaffold have been explored for their effects on established targets, such as acetylcholinesterase in the context of Alzheimer's disease, a significant opportunity lies in identifying novel biological targets to address unmet medical needs. nih.gov The inherent structural features of the benzylpiperazine moiety suggest its potential to interact with a variety of biological macromolecules.

Future research could focus on screening this compound and its analog libraries against a broad panel of receptors, enzymes, and ion channels implicated in various diseases. This could unveil previously unknown therapeutic applications. For instance, given the prevalence of the piperazine (B1678402) motif in centrally acting agents, exploring targets within the central nervous system beyond acetylcholinesterase is a logical next step. nih.govwikipedia.org This could include, but is not limited to, dopamine (B1211576) and serotonin (B10506) receptors, which are relevant to a range of neuropsychiatric disorders. nih.gov

Furthermore, the potential of this scaffold in other therapeutic areas such as oncology and infectious diseases warrants investigation. For example, certain benzylpiperazine derivatives have been designed and synthesized as selective binders of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, suggesting a role in cancer therapy. nih.gov Additionally, the piperazine nucleus is a component of various antimicrobial agents, indicating that derivatives of this compound could be developed as novel anti-infective drugs. nih.gov

A systematic approach to target identification, employing techniques such as chemical proteomics and phenotypic screening, could accelerate the discovery of new applications for this versatile scaffold.

Development of Multi-Target Directed Ligands Incorporating the this compound Scaffold

The multifactorial nature of complex diseases like Alzheimer's and cancer has highlighted the limitations of single-target drugs and spurred interest in the development of multi-target-directed ligands (MTDLs). uta.edu.ly The this compound scaffold is an attractive framework for the design of such agents due to its synthetic tractability and its ability to interact with multiple biological targets.

A notable application of this strategy is in the context of Alzheimer's disease, where compounds that can simultaneously inhibit acetylcholinesterase (AChE) and modulate other pathological pathways, such as the aggregation of beta-amyloid (Aβ) plaques, are highly sought after. Research has already proposed benzylpiperazine-based compounds as dual-action inhibitors for Alzheimer's, targeting both AChE and Aβ aggregation. The design of these MTDLs often involves the strategic combination of the benzylpiperazine core with other pharmacophores known to interact with the desired targets. For instance, N-benzylpiperidine analogs, a closely related scaffold, have been successfully designed as multi-functional inhibitors of both AChE and β-secretase-1 (BACE-1). nih.gov

Future efforts in this area could focus on designing MTDLs that address a wider range of targets relevant to a particular disease. For Alzheimer's disease, this could include incorporating moieties that also target monoamine oxidases (MAOs) or have antioxidant properties. researchgate.net The key challenge and opportunity lie in achieving a balanced activity profile against the selected targets to maximize therapeutic efficacy and minimize off-target effects.

Advancements in Green Chemistry Approaches for Scalable Synthesis of Derivatives

The translation of a promising drug candidate from the laboratory to the clinic necessitates the development of efficient, cost-effective, and environmentally sustainable synthetic methods. Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound and its derivatives, future research should focus on developing and optimizing green synthetic routes. This could involve the use of eco-friendly solvents, catalysts, and reaction conditions. For example, recent advances in the synthesis of piperazine derivatives have explored photoredox catalysis, which utilizes visible light to promote chemical reactions under mild conditions. mdpi.com One-pot synthetic procedures that reduce the number of intermediate purification steps can also contribute to a more sustainable process. nih.gov

Furthermore, the development of scalable synthesis methods is crucial for the commercial viability of any new therapeutic agent. This involves optimizing reaction parameters to ensure high yields and purity on a large scale. The application of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, can offer advantages in terms of safety, efficiency, and scalability for the synthesis of piperazine-containing compounds. The successful transition of some synthetic methods for piperazines from batch to continuous flow conditions has already been demonstrated. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. mdpi.com These computational tools can significantly accelerate the design and optimization of novel derivatives of this compound.

AI and ML algorithms can be employed to:

Identify novel drug targets: By analyzing biological data, AI can help identify proteins and pathways that are likely to be modulated by the this compound scaffold. mdpi.com

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. londondaily.news

Optimize pharmacokinetic properties: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities, guiding the design of molecules with improved drug-like characteristics.

De novo drug design: Generative AI models can design novel molecules with desired properties from scratch, expanding the chemical space around the this compound scaffold.

The integration of AI and ML into the drug discovery pipeline can reduce the time and cost associated with bringing a new drug to market by enabling a more data-driven and rational approach to drug design. londondaily.news Computational algorithms have already been successfully used to design benzylpiperazine derivatives as selective inhibitors of specific biological targets. nih.gov

Exploration of Prodrug Strategies and Advanced Delivery Systems in Preclinical Models

Even with optimal target engagement and a favorable in vitro profile, the therapeutic success of a drug candidate can be limited by poor pharmacokinetic properties, such as low bioavailability or inability to cross biological barriers like the blood-brain barrier. Prodrug strategies and advanced drug delivery systems offer potential solutions to these challenges.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For this compound, a prodrug approach could be used to improve its solubility, stability, or ability to be absorbed orally. The phenolic hydroxyl group, for instance, could be masked with a promoiety that is cleaved by enzymes in the body to release the active parent drug.

Advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, can be used to encapsulate drug molecules and control their release in the body. genesispub.org These systems can protect the drug from degradation, improve its solubility, and facilitate its transport across biological membranes. For neurodegenerative diseases, where crossing the blood-brain barrier is a major hurdle, nanoparticle-based delivery systems offer a promising approach to deliver therapeutics to the brain. genesispub.orgastrazeneca.com

Future preclinical studies should investigate various prodrug formulations and advanced delivery systems for promising this compound derivatives to enhance their therapeutic potential and improve their chances of successful clinical translation.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Benzylpiperazin-1-yl)phenol?

The synthesis typically involves nucleophilic substitution between 4-benzylpiperazine and a halogenated phenol derivative. Key steps include:

  • Step 1 : Activation of the phenol via bromination (e.g., using NBS or Br₂ in a polar solvent).
  • Step 2 : Reaction of the bromophenol derivative with 4-benzylpiperazine under reflux in a solvent like acetonitrile or DMF.
  • Step 3 : Purification via column chromatography or recrystallization . Characterization often employs ¹H/¹³C NMR and mass spectrometry to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : To confirm the substitution pattern of the phenol ring and piperazine linkage. For example, aromatic protons appear as distinct multiplets (δ 6.8–7.4 ppm), and piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • FT-IR : To identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Yield optimization requires systematic variation of:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine.
  • Temperature : Reflux conditions (80–100°C) improve reaction kinetics.
  • Catalyst : Use of K₂CO₃ or triethylamine to deprotonate phenol and accelerate substitution .
  • Molar Ratios : A 1.2:1 molar ratio (piperazine:halophenol) minimizes side reactions .

Q. What in vitro assays are suitable for evaluating the acetylcholinesterase (AChE) inhibitory activity of this compound derivatives?

  • Ellman’s Assay : Measures thiocholine production via DTNB (5,5'-dithiobis-2-nitrobenzoic acid). Example protocol:
  • Incubate AChE with test compound (0.1–100 µM) and substrate (acetylthiocholine).
  • Monitor absorbance at 412 nm to calculate IC₅₀. Derivatives with electron-withdrawing groups (e.g., Cl, Br) show enhanced activity (IC₅₀ < 1 µM) .
    • Molecular Docking : To predict binding interactions with the AChE active site (e.g., π-π stacking with Trp86) .

Q. How do structural modifications at the phenolic hydroxyl group influence the bioactivity of this compound analogs?

  • Electron-Withdrawing Substituents (e.g., Br, NO₂): Increase AChE inhibition by enhancing electrophilicity. For example, 4-bromo analogs show 3-fold higher activity than unsubstituted derivatives .
  • Methoxy Groups : Reduce solubility but improve blood-brain barrier penetration in CNS-targeted studies .
  • Comparative Table :
SubstituentAChE IC₅₀ (µM)Solubility (LogP)
-H2.5 ± 0.32.1
-Br0.91 ± 0.042.8
-OCH₃1.8 ± 0.21.9
Data adapted from .

Q. How should conflicting data regarding the solubility of this compound derivatives be resolved?

Contradictions often arise from polymorphic forms or solvent choice. Strategies include:

  • Thermal Analysis (DSC/TGA) : Identify polymorphs by melting point variations.
  • PXRD : Confirm crystalline vs. amorphous states.
  • Solubility Studies : Use standardized solvents (e.g., PBS pH 7.4 for physiological relevance) .

Methodological Notes

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., HPLC purity checks alongside NMR).
  • Advanced Purification : For challenging separations, employ preparative HPLC with a C18 column and gradient elution .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for CNS-targeted studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.